molecular formula C18H26N2O3S B6573541 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide CAS No. 946282-40-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

Cat. No.: B6573541
CAS No.: 946282-40-2
M. Wt: 350.5 g/mol
InChI Key: DZAPSNPCCDKOMJ-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline ring, an ethanesulfonyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl]cyclohexanecarboxamide

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Uniqueness: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide stands out due to its specific substitution pattern and the presence of the ethanesulfonyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-24(22,23)20-12-6-9-15-13-16(10-11-17(15)20)19-18(21)14-7-4-3-5-8-14/h10-11,13-14H,2-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPSNPCCDKOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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